
Dihydroniloticin
描述
Dihydroniloticin is a natural tirucallane-type triterpene compound. It is derived from plants, specifically from the family Meliaceae. This compound has garnered interest due to its unique structure and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Dihydroniloticin can be synthesized through various chemical reactions involving triterpenes. One method involves the use of yeast fermentation, where yeast extract is prepared and then subjected to specific conditions to yield this compound. The process includes resuspending the yeast pellet in a mixture of potassium hydroxide and ethanol, followed by extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered yeast strains. These strains are optimized to produce high yields of this compound through metabolic engineering techniques .
化学反应分析
Types of Reactions
Dihydroniloticin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Biological Activities
Dihydroniloticin exhibits a range of biological activities that make it a compound of interest in pharmacological research:
- Cytotoxicity : Studies have demonstrated that this compound possesses cytotoxic properties against human cancer cell lines, including KB cells. This suggests potential applications in cancer therapy, where it could be used to induce apoptosis in malignant cells .
- Insecticidal Properties : As a precursor to azadirachtin, this compound inherits insecticidal properties. Azadirachtin is widely recognized for its effectiveness against over 550 pest species, and this compound's role in this pathway may contribute to similar effects .
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, which could be beneficial in developing natural pesticides or therapeutic agents against bacterial infections .
Production and Synthesis
The limited availability of this compound has hindered extensive research into its applications. Recent advancements in metabolic engineering have shown promise for enhancing its production:
- Metabolic Engineering : Researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce this compound through the expression of specific cytochrome P450 enzymes involved in its biosynthesis. This approach has resulted in significant yields, making it feasible to explore further applications of the compound .
- Yield Improvement : In one study, engineered yeast strains achieved production levels of up to 405 mg/L of this compound in fermentors. This advancement paves the way for more extensive studies on the compound’s pharmacological properties and potential commercial applications .
Case Studies and Research Findings
Several case studies highlight the promising applications of this compound:
作用机制
The mechanism of action of dihydroniloticin involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The compound interacts with key signaling pathways, including the PI3K-Akt and TNF pathways, which play crucial roles in cell survival and inflammation .
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with antioxidant properties.
Beta-sitosterol 3-O-glucoside: A plant sterol with potential health benefits.
Uniqueness
Dihydroniloticin is unique due to its specific triterpene structure and its ability to interact with multiple molecular targets. Unlike other similar compounds, it has shown significant cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .
生物活性
Dihydroniloticin is a significant intermediate in the biosynthesis of azadirachtin, a well-known insecticidal compound derived from the neem tree (Azadirachta indica). This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and metabolic engineering. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and production methodologies.
Overview of this compound
This compound is produced through specific enzymatic pathways involving cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation processes that convert precursor compounds into bioactive forms. The metabolic engineering of yeast, particularly Saccharomyces cerevisiae, has been employed to enhance the production of this compound, allowing for a better understanding of its biological properties and potential applications.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Insecticidal Properties : As an intermediate in azadirachtin biosynthesis, this compound retains some level of insecticidal activity, making it relevant in agricultural applications.
- Antioxidant Activity : Studies have shown that compounds derived from azadirachtin display antioxidant properties, which may extend to this compound itself.
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective effects, though more research is needed to fully elucidate these mechanisms.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have contributed insights into its action:
- Enzymatic Pathways : this compound's formation involves specific cytochrome P450 enzymes, which are critical for its conversion from precursor compounds. For instance, AiCYP71CD2 has been identified as a key enzyme in this biosynthetic pathway, demonstrating high catalytic efficiency when expressed in yeast .
- Interaction with Cellular Targets : The biological activity may also involve interactions with various cellular targets that modulate signaling pathways related to oxidative stress and inflammation.
Production Methodologies
The production of this compound has been optimized through metabolic engineering techniques:
- Yeast Engineering : By engineering S. cerevisiae strains to express specific cytochrome P450 enzymes (e.g., AiCYP71CD2), researchers have successfully increased the yield of this compound to approximately 405 mg/L in fermentation processes . This method not only enhances production efficiency but also provides a platform for studying its biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity and production of this compound:
常见问题
Basic Research Questions
Q. What are the key structural and physicochemical properties of dihydroniloticin, and how do these influence its experimental handling?
this compound (C30H50O3, MW 458.7) is a limonoid intermediate with a triterpenoid backbone. Its molecular structure includes hydroxyl and ketone functional groups, which necessitate specific storage conditions (powder: -20°C for 3 years; solvent: -80°C for 2 years) to prevent degradation . Hydrophobicity (logP ~5.2) limits solubility in aqueous buffers, requiring organic solvents like DMSO for in vitro assays. Researchers must confirm purity via HPLC (>95%) and NMR before biological testing to avoid confounding results .
Q. How can researchers validate this compound’s reported cytotoxic activity against HT-1080 fibrosarcoma cells?
Standard protocols involve:
- Cell culture : Maintain HT-1080 cells in DMEM + 10% FBS.
- Dose-response assays : Test concentrations from 1–100 μM (72-hour exposure) using MTT or resazurin-based viability assays.
- Controls : Include azadirachtin (positive control) and solvent-only (negative control).
- IC50 calculation : Use nonlinear regression (e.g., GraphPad Prism). Note: Reproducibility requires strict adherence to cell passage number (<20) and mycoplasma testing .
Q. What synthetic or biosynthetic routes are available for this compound production?
Current methods include:
- Plant extraction : Limited yields from Azadirachta indica (neem) due to low abundance .
- Yeast biosynthesis : Engineered Saccharomyces cerevisiae DI-3 strain expressing AiCYP71CD2 (optimized codon sequence) converts tirucalla-7,24-dien-3β-ol to this compound via cytochrome P450 catalysis. Fermentation titers reach 405 mg/L .
- Chemical synthesis : No published routes exist; structural complexity (multiple stereocenters) poses challenges.
Advanced Research Questions
Q. How can molecular docking and homology modeling resolve contradictions in this compound’s biosynthesis pathway?
Discrepancies in catalytic efficiency between AiCYP71CD2 (neem) and MaCYP71CD2 (Melia azedarach) were addressed via:
- Homology modeling : SWISS-MODEL or AlphaFold2 to predict 3D structures.
- Molecular docking (AutoDock Vina) : Simulate substrate (tirucalla-7,24-dien-3β-ol) binding. AiCYP71CD2’s G310 residue forms a hydrogen bond critical for orientation, explaining 3.5× higher catalytic activity vs. MaCYP71CD2 .
- Validation : Site-directed mutagenesis (e.g., G310A) reduces this compound yield by 70%, confirming computational predictions .
Q. What experimental designs optimize this compound’s bioactivity while minimizing cytotoxicity artifacts?
- Dose optimization : Pre-screen non-toxic ranges (e.g., 0.1–10 μM) using primary cell lines (e.g., HEK293) before testing cancer cells.
- Off-target assays : Include kinase profiling (Eurofins Panlabs) to rule out nonspecific inhibition.
- Metabolic stability : Assess hepatic clearance (human liver microsomes) to distinguish intrinsic bioactivity from rapid degradation .
Q. How should researchers address contradictory reports on this compound’s pharmaceutical potential?
- Systematic review : Follow PRISMA guidelines to aggregate preclinical data.
- Meta-analysis : Use random-effects models to quantify heterogeneity (e.g., I<sup>2</sup> statistic).
- Methodological critique : Evaluate studies for confounding variables (e.g., impurity levels >5%, inconsistent cell lines) .
Q. What strategies improve this compound production in yeast for scalable research applications?
- Strain engineering : Knock out ERG9 (squalene synthase) to redirect flux toward tirucallol precursors.
- Fermentation optimization : Use fed-batch cultures with controlled glucose feed (YPD medium, pH 6.0, 30°C).
- Product extraction : Two-phase partitioning (dodecane overlay) to mitigate toxicity .
Q. Methodological Guidance
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit sigmoidal curves (variable slope) to calculate IC50 ± 95% CI.
- ANOVA with post hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD).
- Reproducibility : Report n ≥ 3 biological replicates; use coefficient of variation (CV < 15%) for technical replicates .
Q. How can researchers ensure rigorous characterization of novel this compound derivatives?
属性
IUPAC Name |
(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTABACRBSGXGK-ZAVAKTSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。